

Why was danavorexton (TAK-925) discontinued for liver toxicity?

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Danavorexton (TAK-925) Development: A Technical Overview

Technical Support Center

This document addresses frequently asked questions and provides troubleshooting guidance for researchers regarding the development status of danavorexton (TAK-925), a selective orexin 2 receptor (OX2R) agonist.

Frequently Asked Questions (FAQs)

Q1: Was the development of danavorexton (TAK-925) discontinued due to liver toxicity?

A: The premise of this question is incorrect based on available public information. The development of the intravenous drug danavorexton (TAK-925) for narcolepsy was discontinued for strategic reasons.[1] Takeda, the developer, has shifted its focus to an oral orexin agonist candidate, **oveporexton** (TAK-861).[1]

It is a different oral orexin agonist, TAK-994, that was discontinued due to findings of hepatotoxicity (liver injury) in clinical trials.[2][3][4][5][6][7]

Q2: What was the reason for the discontinuation of the related compound, TAK-994?

Troubleshooting & Optimization





A: The Phase 2 trial for the oral OX2R agonist TAK-994 was terminated early due to drug-induced liver injury.[2][5][6] Several participants in the trial showed clinically important elevations in liver enzymes, with three cases meeting the criteria for Hy's Law, which is a strong indicator of potential for severe drug-induced liver injury.[2][5] The current hypothesis is that the liver injury was caused by reactive metabolites of TAK-994 and is not a direct effect of activating the orexin 2 receptor.[2]

Q3: What were the reasons for stopping the danavorexton (TAK-925) clinical trials?

A: A Phase 2 trial of danavorexton for the treatment of obstructive sleep apnea in post-surgical patients was terminated due to slow enrollment and operational difficulties.[8] Takeda has stated that this decision was not the result of any new safety signals.[8] The development for narcolepsy was halted due to strategic considerations, as the company prioritized its oral orexin agonist program.[1]

Q4: What is the known safety profile of danavorexton (TAK-925) from clinical trials?

A: Based on published clinical trial data, danavorexton has been generally well-tolerated.[9] Reported treatment-emergent adverse events (TEAEs) have been mostly mild to moderate in severity.[9] Common TEAEs include urinary urgency or frequency, nausea, increased blood pressure, and insomnia.[9][10] No serious adverse events leading to discontinuation due to liver toxicity have been reported in the available literature for danavorexton.

Troubleshooting Guide

Issue: Misinterpretation of Discontinuation Reasons for Orexin Agonists.

Root Cause: Confusion between the development histories of two distinct Takeda compounds: the intravenous drug danavorexton (TAK-925) and the oral drug TAK-994.

Resolution:

- Differentiate the Compounds: Always specify the compound name (danavorexton or TAK-925) or (TAK-994) in all experimental records and discussions.
- Consult Specific Literature: When investigating safety profiles, refer to studies that explicitly name danavorexton (TAK-925). Information regarding TAK-994's hepatotoxicity should not



be extrapolated to danavorexton.

 Verify Development Status: For the most current information, refer to official company statements, press releases, and clinical trial registry updates.

Data Presentation

Table 1: Summary of Safety Findings for Danavorexton (TAK-925) in a Phase 1b Study in Adults with Idiopathic Hypersomnia

Parameter	Danavorexton 112 mg	Placebo
Number of Participants	28	28
Participants with any TEAE (%)	12 (44.4%)	Not Reported
Participants with study-drug-related TEAE (%)	10 (37.0%)	Not Reported
Most Common TEAEs	Urinary TEAEs (18.2%)	Not Reported
Severity of TEAEs	Mostly mild or moderate	Not Reported
Deaths or TEAEs leading to discontinuation	0	0

Source: Safety and pharmacodynamics of a single infusion of danavorexton in adults with idiopathic hypersomnia - PubMed[9]

Experimental Protocols

Key Experiment: Assessment of Liver Safety in Clinical Trials

A crucial component of the clinical trials for orexin agonists involves rigorous monitoring of liver function.

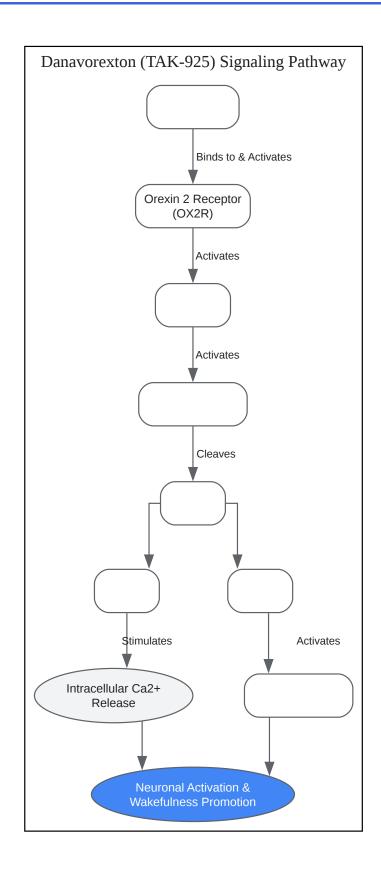
Methodology:



- Baseline Measurement: At the screening visit, a full panel of liver function tests (LFTs) is performed on all participants. This includes measuring levels of:
 - Alanine transaminase (ALT)
 - Aspartate transaminase (AST)
 - Alkaline phosphatase (ALP)
 - Total bilirubin
- Regular Monitoring: Blood samples for LFTs are collected at regular intervals throughout the study period (e.g., weekly, bi-weekly).
- Thresholds for Discontinuation: Pre-defined thresholds for elevations in liver enzymes are established in the study protocol. For example, discontinuation may be triggered if:
 - ALT or AST levels exceed 3 times the upper limit of normal (ULN).
 - Total bilirubin levels exceed 2 times the ULN, especially in conjunction with elevated ALT/AST (Hy's Law).
- Adverse Event Reporting: Any significant elevation in LFTs is recorded as a treatmentemergent adverse event (TEAE) and evaluated for its potential relationship to the study drug.

Visualizations

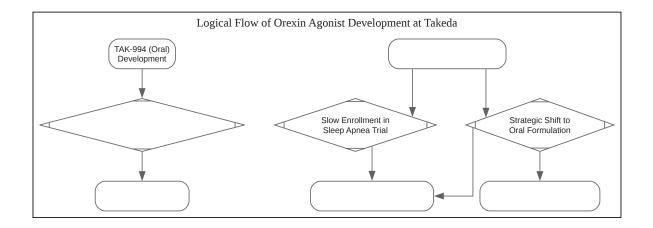




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Caption: Mechanism of action for danavorexton (TAK-925).





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Caption: Development pathways for Takeda's orexin agonists.

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